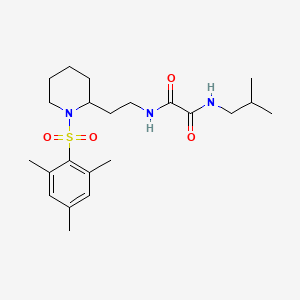
N1-isobutyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isobutyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as Isoxazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Isoxazole is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
N1-isobutyl-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in various scientific research areas due to its chemical structure, which may offer potential in synthetic and medicinal chemistry. Research studies have focused on synthesizing compounds with similar structural motifs and evaluating their biological activities.
Synthetic Approaches : A study detailed the synthesis of N-substituted derivatives of related compounds, highlighting methods to create compounds with potential biological activities. The synthesis involved several steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to the target compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. The synthesized compounds were screened for antibacterial activity, showing moderate to significant effects against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation : Another research axis involves the synthesis of piperidine derivatives, such as those related to aromatase inhibitors and their evaluation for inhibitory activity against estrogen biosynthesis. This is crucial for the treatment of hormone-dependent breast cancer. The study identified derivatives with significantly stronger inhibition than aminoglutethimide, a drug used for breast cancer treatment, showcasing the potential therapeutic value of these compounds (Hartmann & Batzl, 1986).
Anticancer Potential : Exploratory research into the structure-activity relationships of acetylcholinesterase inhibitors revealed compounds with potent anti-AChE activity, crucial for Alzheimer's disease treatment. The study found that certain indanone derivatives maintained high potency, highlighting the importance of structural elements in medicinal chemistry applications (Sugimoto et al., 1995).
Antifungal Activity : Piper hispidum and Piper tuberculatum plants, known for accumulating amides including isobutyl, pyrrolidine, and piperidine moieties, have been studied for their antifungal properties. The isolation and characterization of several amides from these plants demonstrated significant antifungal activity, supporting the potential use of these compounds in developing antifungal agents (Navickiene et al., 2000).
Propriétés
IUPAC Name |
N'-(2-methylpropyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-15(2)14-24-22(27)21(26)23-10-9-19-8-6-7-11-25(19)30(28,29)20-17(4)12-16(3)13-18(20)5/h12-13,15,19H,6-11,14H2,1-5H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGWQFNUDBAUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
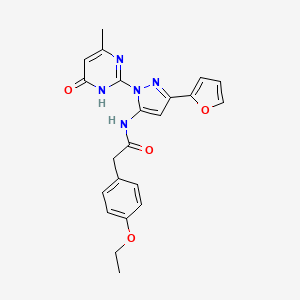
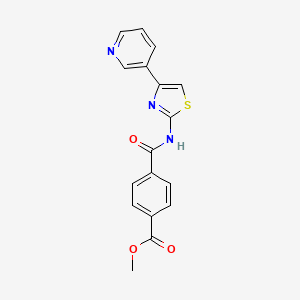
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)
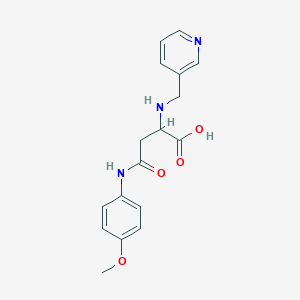
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
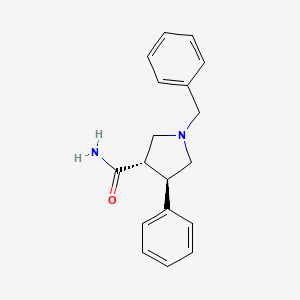

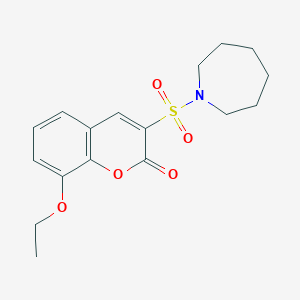
![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)
![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)